![molecular formula C15H14N4O B2751455 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(p-tolyl)acetamide CAS No. 306290-62-0](/img/structure/B2751455.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(p-tolyl)acetamide
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Overview
Description
“2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(p-tolyl)acetamide” is a compound that has been characterized and tested in organic field-effect transistors (OFETs) . It’s part of a series of Donor–π–Acceptor–π–Donor compounds based on a 2H-benzo[d][1,2,3]triazole core .
Synthesis Analysis
The compound is part of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids that were successfully synthesized . Their structures were established by NMR and MS analysis .Molecular Structure Analysis
The electronic and molecular structures of these compounds were elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations . The results indicate that the planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role .Chemical Reactions Analysis
In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .Physical And Chemical Properties Analysis
The compounds were tested in a top-contact/bottom-gate thin film transistor architecture, and they behave as p-type semiconductors . This indicates that they have certain electronic properties that make them suitable for use in such devices .Scientific Research Applications
- Photostabilizers are compounds that protect polymers and plastics from degradation caused by UV radiation. 2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-methylphenyl)acetamide is commonly used as a photostabilizer due to its ability to absorb UV light and prevent photochemical reactions that lead to material breakdown. It finds applications in plastic films, coatings, and other UV-sensitive materials .
- The compound’s UV-absorbing properties extend beyond polymers. It is employed as a UV absorber in sunscreens, lotions, and cosmetics. By absorbing UV radiation, it shields the skin from harmful effects, such as sunburn and premature aging. Its benzotriazole moiety efficiently absorbs UV-B and UV-A rays, making it a valuable ingredient in skincare products .
- 2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-methylphenyl)acetamide acts as a corrosion inhibitor for metals, particularly copper and its alloys. When added to cooling water systems, it forms a protective layer on metal surfaces, preventing oxidation and corrosion. This property is crucial in industrial applications, such as cooling towers and heat exchangers .
- The compound’s antioxidant activity makes it valuable in lubricants and oils. It inhibits the oxidation of lubricating oils, extending their lifespan and maintaining engine efficiency. By scavenging free radicals, it prevents the degradation of lubricant molecules, ensuring smooth operation in machinery and engines .
- Flame retardants are essential for enhancing fire safety in various materials. 2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-methylphenyl)acetamide serves as a flame retardant in plastics, textiles, and coatings. It suppresses combustion by releasing non-flammable gases when exposed to heat, thus reducing the spread of flames. Its application extends to electronics, automotive components, and upholstery .
- The compound exhibits biocidal effects, making it useful in water treatment. It helps control microbial growth in cooling water systems, swimming pools, and industrial processes. By inhibiting bacterial and algal proliferation, it maintains water quality and prevents fouling in pipes and equipment .
Photostabilizers in Polymers and Plastics
UV Absorbers in Sunscreens and Cosmetics
Corrosion Inhibitors for Metals
Antioxidant Properties in Lubricants and Oils
Flame Retardants in Plastics and Textiles
Biocidal Properties in Water Treatment
These applications highlight the versatility of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-methylphenyl)acetamide across diverse fields. Researchers continue to explore its properties and potential novel applications, underscoring its significance in materials science, chemistry, and industrial processes . If you need further details or have additional queries, feel free to ask! 😊
Mechanism of Action
properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-6-8-12(9-7-11)16-15(20)10-19-14-5-3-2-4-13(14)17-18-19/h2-9H,10H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDIDGYTSMKNRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(p-tolyl)acetamide |
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